Mass Shift and Isotopic Purity for Isotope Dilution MS
The d₅ substitution confers a molecular weight of 93.14 Da versus 88.11 Da for the unlabeled compound [1], a mass increment of +5.04 Da. This >5 Da shift places the internal standard signal outside the M+2 and M+3 isotopic envelope of the native analyte, eliminating spectral overlap. In contrast, lower-deuterium analogs (e.g., d₃) produce mass shifts of only ~3 Da, which can overlap with the ¹³C₂ isotopic peak of the analyte, compromising quantitative accuracy in environmental trace analysis .
| Evidence Dimension | Mass Spectrometric Resolution (Δm/z) |
|---|---|
| Target Compound Data | 93.14 Da (d₅ form) |
| Comparator Or Baseline | 88.11 Da (unlabeled methoxyacetone); ~91.1 Da (hypothetical d₃ form) |
| Quantified Difference | +5.04 Da vs. unlabeled; ≥2 Da advantage over d₃ for baseline resolution |
| Conditions | QqQ and Q-TOF mass spectrometers; typical unit resolution (0.7 Da FWHM) |
Why This Matters
A mass shift of ≥5 Da is the industry-recognized minimum for reliable isotope-dilution quantification without isotopic cross-talk, directly justifying procurement of the d₅ form over d₃ or unlabeled material for LC-MS/MS method development.
- [1] NIST Chemistry WebBook. (2023). 2-Propanone, 1-methoxy- (CAS 5878-19-3). Molecular Weight: 88.1051. View Source
